molecular formula C11H17N3O2 B2713438 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione CAS No. 694468-75-2

6-(cycloheptylamino)-1H-pyrimidine-2,4-dione

Cat. No.: B2713438
CAS No.: 694468-75-2
M. Wt: 223.276
InChI Key: MLHAILAUTHONAR-UHFFFAOYSA-N
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Description

6-(cycloheptylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a cycloheptylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a cycloheptylamine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with cycloheptylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkoxides, thiolates, or amines.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-(cycloheptylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

  • 6-(cyclohexylamino)-1H-pyrimidine-2,4-dione
  • 6-(cyclopentylamino)-1H-pyrimidine-2,4-dione
  • 6-(cyclooctylamino)-1H-pyrimidine-2,4-dione

Comparison: Compared to its analogs, 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione may exhibit unique properties due to the size and flexibility of the cycloheptyl group. This can influence its binding affinity to molecular targets and its overall biological activity. The larger ring size of the cycloheptyl group compared to cyclohexyl or cyclopentyl groups may result in different steric interactions and conformational preferences.

Properties

IUPAC Name

6-(cycloheptylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c15-10-7-9(13-11(16)14-10)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHAILAUTHONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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